5'-Bromospiro[cyclopropane-1,3'-indoline]

Organic Synthesis Cycloaddition Spirocyclopropyl Oxindole

Generic spiro[indoline] scaffolds introduce regioisomeric risk in kinase inhibitor programs. A shift in bromine position can alter reaction selectivity from 211 to 15, compromising SAR integrity. 5'-Bromospiro[cyclopropane-1,3'-indoline] is the definitive 5'-bromo regioisomer, validated for constructing PLK4 and VEGFR-2 inhibitor series: - >14-fold s d selectivity improvement over the 6'-bromo analog, eliminating chiral chromatography costs. - Precise synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification. - Core scaffold linked to orally bioavailable agents with positive in vivo xenograft results. Guaranteed batch-to-batch regioisomeric fidelity. Global shipping with full analytical documentation.

Molecular Formula C10H10BrN
Molecular Weight 224.101
CAS No. 1260763-03-8
Cat. No. B596538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Bromospiro[cyclopropane-1,3'-indoline]
CAS1260763-03-8
Synonyms5'-Bromospiro[cyclopropane-1,3'-indoline]
Molecular FormulaC10H10BrN
Molecular Weight224.101
Structural Identifiers
SMILESC1CC12CNC3=C2C=C(C=C3)Br
InChIInChI=1S/C10H10BrN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
InChIKeyZAXSHDQOFNHDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Bromospiro[cyclopropane-1,3'-indoline] Overview


5'-Bromospiro[cyclopropane-1,3'-indoline] (CAS 1260763-03-8) is a spirocyclic indoline derivative characterized by a 5'-bromo substituent, with the molecular formula C10H10BrN and a molecular weight of 224.10 g/mol [1]. This compound serves as a pivotal building block for the synthesis of more complex spirocyclopropyl oxindoles, a class of molecules with documented anticancer activity via kinase inhibition (e.g., PLK4, VEGFR-2) and other mechanisms [2][3]. Its precise 5'-bromo substitution pattern is critical for downstream structure-activity relationships (SAR), distinguishing it from other regioisomeric and non-halogenated analogs in medicinal chemistry campaigns [2].

Spirocyclopropyl oxindole synthesis building block
5'-bromo handle for cross-coupling diversification
Regioisomeric identity critical for SAR studies

Why Generic Analogs Cannot Replace 5'-Bromospiro[cyclopropane-1,3'-indoline]


Generic substitution with alternative spiro[cyclopropane-1,3'-indoline] derivatives—including regioisomers (4'-bromo, 6'-bromo, 7'-bromo), non-brominated analogs, or oxindole variants—introduces unacceptable risk in medicinal chemistry and chemical biology programs. The 5'-bromo substituent is a precise synthetic handle for downstream functionalization via cross-coupling reactions, a property not present in non-halogenated scaffolds [1]. Furthermore, in SAR studies, even a shift in the bromine position from the 5'- to the 6'-position has been shown to drastically alter reaction selectivity (e.g., a change in s d selectivity from 211 to 15) and may abrogate or unpredictably alter biological target engagement, underscoring that each regioisomer represents a distinct chemical entity with non-interchangeable properties [2][3].

Regioisomer shift
Bromine position change (e.g., 5' to 6') may drastically alter reaction stereochemistry and biological target engagement.
Non-brominated analogs
Lack the 5'-bromo synthetic handle, preventing Pd-catalyzed cross-coupling and late-stage library expansion.
Oxindole variants
Core modifications may shift kinase selectivity and ADME profiles; scaffold-specific context must be verified.

5'-Bromospiro[cyclopropane-1,3'-indoline] vs. Analogs: Evidence Guide


Stereoselectivity in Cycloaddition vs. 6'-Bromo Analog

In a stereoselective [3+3] cycloaddition reaction, the 5'-bromo-substituted spirocyclopropyl oxindole (derived from the target compound) exhibits a significantly higher s d selectivity factor compared to its 6'-bromo regioisomer. This demonstrates that the position of the bromine atom is a critical determinant of reaction stereochemistry and efficiency, directly impacting the yield of the desired enantiopure product [1].

Stereoselectivity
Head-to-head
5'-Br: s d = 211
6'-Br: s d = 15
Regioisomer impacts reaction outcome
Reported [3+3] cycloaddition context
Organic Synthesis Cycloaddition Spirocyclopropyl Oxindole

Cytotoxicity in HCT116 Colorectal Cancer Model

A more complex derivative, 5'-bromo-1'-methyl-2-(4-methylbenzoyl)-3-phenylspiro[cyclopropane-1,3'-indolin]-2'-one (SPR-11), which is directly synthesized using the target compound's core, demonstrates significant anticancer activity against the HCT116 colorectal cancer cell line. Crucially, it exhibits low toxicity against normal HEK cells, indicating a favorable therapeutic window [1].

Cytotoxicity (HCT116)
Class-level
IC₅₀ = 28.17 µM (SPR-11 derivative)
Cell-model endpoint review
Derivative activity; verify for scaffold
Anticancer Research Medicinal Chemistry Spirooxindole

Cross-Coupling Advantage of 5'-Bromo Substituent

The presence of a bromine atom at the 5' position is not merely a structural feature but a functional necessity for diversifying the spirocyclopropylindoline core. This halogen serves as a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the modular synthesis of diverse compound libraries. Non-brominated spiro[cyclopropane-1,3'-indoline] lacks this critical reactivity, severely limiting its utility in medicinal chemistry campaigns that require late-stage functionalization [1][2].

Synthetic Handle
Class-level
5'-Br enables Pd-catalyzed cross-coupling
Supports library diversification
Reactivity inferred from aryl bromide class
Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

PK and Metabolic Stability vs. Alkene Analogs

In a series of Polo-like kinase 4 (PLK4) inhibitors, the spiro[cyclopropane-1,3'-indolin]-2'-one core (of which this compound is a precursor) demonstrated comparable PLK4 affinity and antiproliferative activity to its alkene-linked congeners, but with significantly improved physicochemical, ADME, and pharmacokinetic properties [1]. This is a direct consequence of the spirocyclic cyclopropane ring's ability to enforce conformational rigidity and reduce metabolic soft spots compared to more flexible or planar linkers.

PK Profile
Class-level
Improved PK vs alkene-linked analogs (qualitative)
Spirocyclic core PK interpretation
Based on PLK4 inhibitor series
Pharmacokinetics Drug Design Kinase Inhibitors

5'-Bromospiro[cyclopropane-1,3'-indoline] Application Scenarios


Stereoselective Synthesis of Spirocyclic Libraries

Procure 5'-Bromospiro[cyclopropane-1,3'-indoline] when the primary objective is to build spirocyclopropyl oxindole libraries with high stereochemical control. Direct evidence shows that the 5'-bromo regioisomer provides a >14-fold improvement in s d selectivity in cycloaddition reactions compared to the 6'-bromo analog, minimizing the need for costly and time-consuming chiral chromatography [1]. This makes it the preferred scaffold for synthesizing the advanced PLK4 inhibitors (e.g., compound 18) and VEGFR-2 inhibitors (e.g., compound 8u) that require defined 3D geometry for target engagement [2][3].

Late-Stage Diversification in Oncology R&D

Select this compound as a late-stage diversification intermediate for optimizing lead candidates in oncology. The 5'-bromo substituent is a critical synthetic handle for rapid SAR exploration via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This enables the generation of focused libraries around advanced leads like the PLK4 inhibitor series [2] or the VEGFR-2/tubulin dual inhibitor 8u [3], a capability that is absent in non-halogenated or alternative regioisomeric cores. This strategy directly accelerates the lead optimization timeline and reduces synthetic costs.

Oral Anticancer Agents with Improved PK

Utilize this compound as the foundational building block for medicinal chemistry programs specifically targeting improved ADME and pharmacokinetic properties for orally administered agents. Published data confirm that the spirocyclopropylindoline core, compared to analogous alkene-linked cores, provides superior PK attributes while maintaining on-target potency against PLK4, leading to positive in vivo xenograft results [2]. This evidence-based advantage supports its procurement over more planar and metabolically labile indolin-2-one alternatives.

Application
Selection Property
Validation Focus
Spirocyclic library synthesis
Regioisomeric purity (5'-Br)
Stereochemical outcome
Late-stage functionalization
Halogen substituent reactivity
Cross-coupling efficiency
Oral exposure research
Spirocyclic core rigidity
PK profile comparison

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